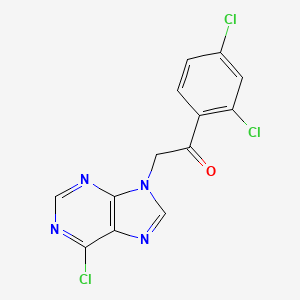
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring substituted with a chlorine atom at the 6-position and a 2,4-dichlorophenyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropurine and 2,4-dichlorophenylacetic acid.
Formation of Intermediate: The 2,4-dichlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with 6-chloropurine in the presence of a base such as triethylamine or pyridine to form the desired product.
The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific protocol used. Common solvents include dichloromethane, chloroform, and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the purine ring and the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler purine derivative with a chlorine atom at the 6-position.
2,4-Dichlorophenylacetic Acid: A precursor used in the synthesis of the target compound.
2-(6-Chloropurin-9-yl)-1-phenylethanone: A similar compound with a phenyl group instead of a 2,4-dichlorophenyl group.
Uniqueness
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone is unique due to the presence of both the 6-chloropurine and 2,4-dichlorophenyl moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H7Cl3N4O |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-(6-chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C13H7Cl3N4O/c14-7-1-2-8(9(15)3-7)10(21)4-20-6-19-11-12(16)17-5-18-13(11)20/h1-3,5-6H,4H2 |
InChI Key |
NLRGSGVPLHCTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















